![molecular formula C21H27N5O2 B2658744 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-73-0](/img/structure/B2658744.png)
7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of this exact compound, related compounds have been synthesized in various ways. For example, (3R,4R)-N,4-Dimethyl-1-benzyl-3-piperidinamine is a reagent used in the preparation of Janus tyrosine kinase inhibitors for the treatment of autoimmune diseases .Wissenschaftliche Forschungsanwendungen
Psychotropic Potential and Receptor Affinity
Research on Arylpiperazine Derivatives of Purine-2,6-diones has shown that compounds with structural similarities to 7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione have potential psychotropic activity. Specifically, these compounds have been identified as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. The modification of arylalkyl/allyl substituents at position 7 of purine-2,6-dione has opened possibilities for designing new serotonin (5-HT) ligands with preserved π electron systems and lower molecular weight, indicating a potential for the treatment of psychiatric disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Studies on 8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl Derivatives have revealed that similar compounds demonstrate significant analgesic and anti-inflammatory activities. These compounds, through the inhibition of phosphodiesterase (PDE) activity, have shown stronger effects than reference drugs like acetylic acid in animal models. This research suggests the potential of these derivatives as new classes of analgesic and anti-inflammatory agents, warranting further evaluation of their pharmacological properties (Zygmunt et al., 2015).
Synthesis and Structural Analysis
Synthetic Access and Structural Elucidation of new derivatives, including those with 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione frameworks, have been a focus of research, emphasizing the importance of structural modifications for achieving desired biological activities. The structures of newly synthesized compounds have been elucidated through various spectroscopic methods, highlighting the role of synthetic chemistry in the development of novel compounds with potential therapeutic applications (Gobouri, 2020).
Protective Group Utilization in Synthesis
Thietanyl Protection in Synthesis research has demonstrated innovative synthetic approaches utilizing protective groups, such as thietanyl, for the efficient synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This research provides valuable insights into synthetic strategies that facilitate the production of structurally complex purine derivatives with potential biological activity (Khaliullin & Shabalina, 2020).
Eigenschaften
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-9-11-25(12-10-15)14-17-22-19-18(20(27)24(3)21(28)23(19)2)26(17)13-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAJCOBFQBFARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


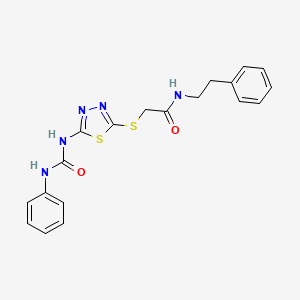

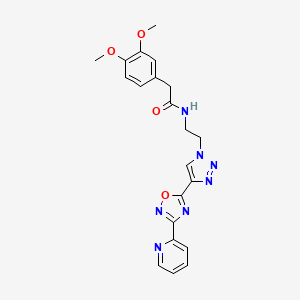
![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)
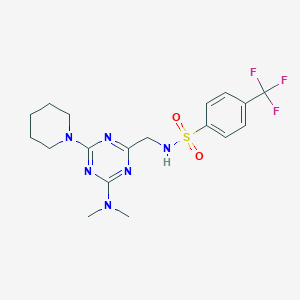
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)
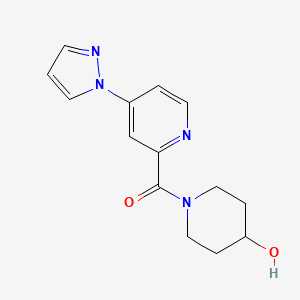
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)
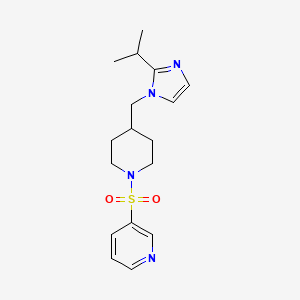
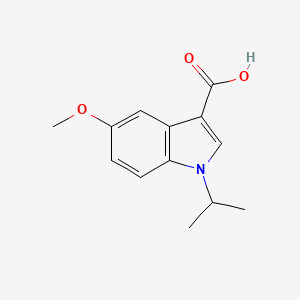
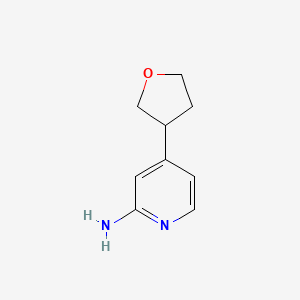
![Tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate](/img/structure/B2658685.png)